N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of 1-(2-phenylethyl)piperidin-4-ylamine with cyclopropanecarboxylic acid chloride under specific conditions to form the desired compound
Chemical Reactions Analysis
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Scientific Research Applications
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Research focuses on its analgesic properties and potential therapeutic uses.
Industry: It is used in the development of new synthetic opioids and related compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide involves its binding to opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic and euphoric effects .
Comparison with Similar Compounds
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide is structurally similar to other fentanyl analogues, such as:
Fentanyl: The parent compound, widely used for pain management.
Butyrfentanyl: Another potent synthetic opioid with similar effects.
Methoxyacetylfentanyl: A related compound with slight structural modifications. The uniqueness of this compound lies in its cyclopropane ring, which contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C17H24N2O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H24N2O/c20-17(15-8-9-15)18-16-7-4-11-19(13-16)12-10-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20) |
InChI Key |
YNBMSVYPDVNDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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